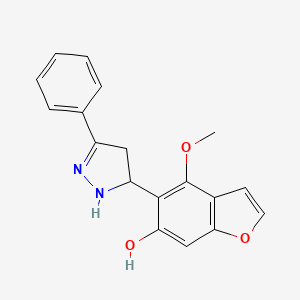
4-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is a complex organic compound that features a benzofuran core substituted with a methoxy group, a phenyl group, and a pyrazolyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol typically involves multi-step organic reactions
Cyclization: The initial step involves the formation of the benzofuran ring. This can be achieved by cyclizing a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Condensation: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and an appropriate ketone or aldehyde.
Substitution: The phenyl group is typically introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazolyl or phenyl groups.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, especially those involving oxidative stress and inflammation.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating oxidative stress pathways or by inhibiting specific enzymes involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents also show comparable antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol apart is its specific combination of functional groups, which may confer unique biological activities and make it a valuable scaffold for drug development.
Properties
CAS No. |
61340-41-8 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-18-12-7-8-23-16(12)10-15(21)17(18)14-9-13(19-20-14)11-5-3-2-4-6-11/h2-8,10,14,20-21H,9H2,1H3 |
InChI Key |
YRQWBLMUNPOXRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C3CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
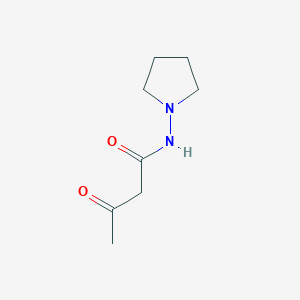
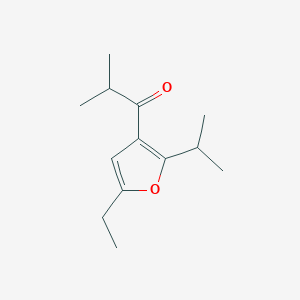
![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)
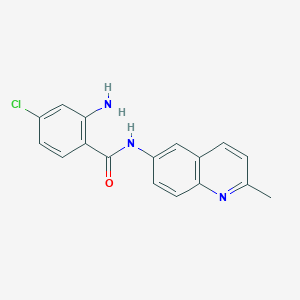
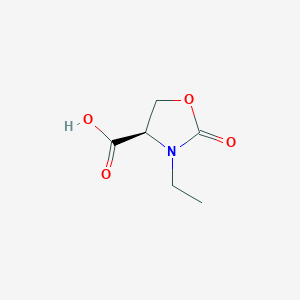
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)
